molecular formula C21H27FN6O2 B6583444 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 862979-41-7

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6583444
CAS No.: 862979-41-7
M. Wt: 414.5 g/mol
InChI Key: ZDSJVDGAGYXKCR-UHFFFAOYSA-N
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Description

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a purine scaffold. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

The compound 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It acts as an inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Cellular Effects

In cellular models, this compound has been shown to inhibit the uptake of uridine and adenosine, key components of nucleotide synthesis, through both ENT1 and ENT2 . This inhibition is concentration-dependent and irreversible . The compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .

Molecular Mechanism

The molecular mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its binding to ENTs, leading to a reduction in the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound acts as a non-competitive inhibitor .

Temporal Effects in Laboratory Settings

The inhibitory effect of the compound on ENTs could not be washed out, indicating its long-term effects on cellular function . More studies are needed to understand the product’s stability, degradation, and long-term effects in in vitro or in vivo studies.

Metabolic Pathways

Given its interaction with ENTs, it may influence the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .

Transport and Distribution

The compound’s transport and distribution within cells and tissues are likely mediated by its interaction with ENTs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final step involves the coupling of this intermediate with the purine scaffold under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-methylated products.

Scientific Research Applications

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-((4-(2-chlorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-((4-(2-bromophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-((4-(2-methylphenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

What sets 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione apart from similar compounds is the presence of the fluorophenyl group, which significantly enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O2/c1-14(2)12-28-17(23-19-18(28)20(29)24-21(30)25(19)3)13-26-8-10-27(11-9-26)16-7-5-4-6-15(16)22/h4-7,14H,8-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSJVDGAGYXKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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